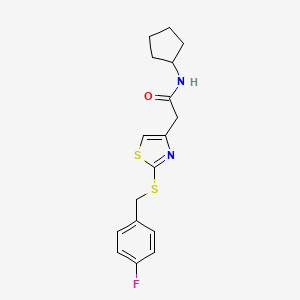
N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H19FN2OS2 and its molecular weight is 350.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-Cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and related case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₂O₂S₂ |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 1020979-94-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The compound features a cyclopentyl group, a thiazole ring, and a thioether linkage, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved by reacting a thioamide with an α-haloketone.
- Thioether Formation : The thiazole derivative undergoes thioetherification with a suitable thiol to introduce the thioether linkage.
- Amidation : Finally, the thiazole-thioether intermediate is reacted with cyclopentylamine to form the target compound.
These steps require careful optimization to maximize yield and purity.
Biological Activity
This compound has demonstrated various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is often associated with enhanced antimicrobial efficacy.
- Anticancer Properties : The compound has shown potential antiproliferative effects in vitro against various cancer cell lines. For example, studies have indicated that derivatives of thiazole compounds can inhibit cell growth in breast and colon cancer models.
- Mechanism of Action : The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it may interfere with specific cellular pathways involved in proliferation and survival.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:
- Study on Thiazole Derivatives : A study evaluated a series of thiazole-based compounds for their antimicrobial activity. It was found that modifications in the side chains significantly influenced the activity against various pathogens .
- Antiproliferative Activity Assessment : Research focusing on fluorinated thiazole derivatives reported significant antiproliferative activity against breast cancer cell lines, suggesting that structural modifications can enhance efficacy .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds revealed moderate exposure and elimination half-lives, indicating potential for further development in drug formulation .
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS2/c18-13-7-5-12(6-8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKXIFNRRIHGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














